molecular formula C9H16FNO2 B6616269 tert-butyl 3-fluoropyrrolidine-3-carboxylate CAS No. 1315591-03-7

tert-butyl 3-fluoropyrrolidine-3-carboxylate

Cat. No.: B6616269
CAS No.: 1315591-03-7
M. Wt: 189.23 g/mol
InChI Key: DGBADFUJKJZSLM-UHFFFAOYSA-N
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Description

This compound is characterized by the presence of a tert-butyl group, a fluorine atom, and a pyrrolidine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-fluoropyrrolidine-3-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-3-carboxylate with a fluorinating agent. Common fluorinating agents include diethylaminosulfur trifluoride (DAST) and N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-fluoropyrrolidine-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like sodium iodide (NaI) in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Tert-butyl 3-fluoropyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 3-fluoropyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its reactivity and binding affinity to certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-hydroxypyrrolidine-3-carboxylate
  • Tert-butyl 3-chloropyrrolidine-3-carboxylate
  • Tert-butyl 3-bromopyrrolidine-3-carboxylate

Uniqueness

Tert-butyl 3-fluoropyrrolidine-3-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its analogs. This makes it particularly valuable in synthetic chemistry and pharmaceutical research .

Biological Activity

Tert-butyl 3-fluoropyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H16FNO2C_9H_{16}FNO_2. Its structure features a pyrrolidine ring with a tert-butyl group and a fluorine atom at the 3-position, contributing to its chemical reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidine Ring : The pyrrolidine ring is synthesized through cyclization reactions of appropriate precursors.
  • Fluorination : The introduction of the fluorine atom can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
  • Aminomethylation : This involves reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
  • Esterification : The tert-butyl ester is formed through a reaction with tert-butyl alcohol and an acid catalyst.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances binding affinity and selectivity, while the aminomethyl group facilitates hydrogen bonding and electrostatic interactions.

Enzyme Inhibition Studies

Research indicates that this compound can be utilized in studies involving enzyme inhibition. For instance, it has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Case Studies

  • Neuropharmacological Applications : In studies targeting neurological disorders, compounds similar to this compound have demonstrated the ability to modulate neurotransmitter systems, suggesting potential applications in treating conditions like depression or anxiety .
  • Antiviral Activity : A related study investigated the antiviral properties of pyrrolidine derivatives, revealing that compounds bearing similar structural motifs exhibited significant anti-HIV activity, indicating that this compound may also possess similar properties .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

Compound NameKey FeaturesBiological Activity
Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylateLacks fluorine; different binding propertiesLimited enzyme inhibition studies
Tert-butyl 3-(fluoromethyl)pyrrolidine-1-carboxylateContains a fluoromethyl groupVaries in reactivity
Tert-butyl 3-(aminomethyl)-3-chloropyrrolidine-1-carboxylateContains chlorine instead of fluorineAltered chemical properties

Properties

IUPAC Name

tert-butyl 3-fluoropyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO2/c1-8(2,3)13-7(12)9(10)4-5-11-6-9/h11H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBADFUJKJZSLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCNC1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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